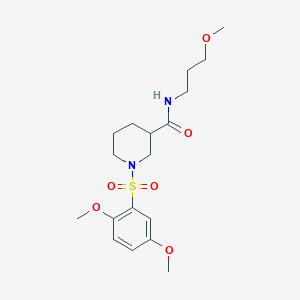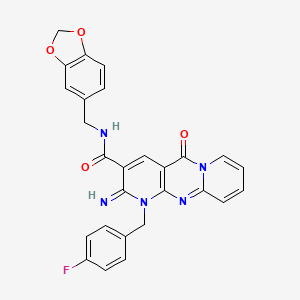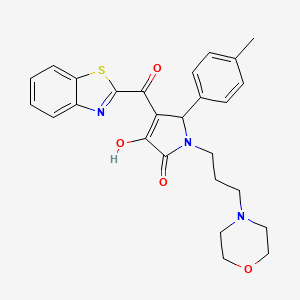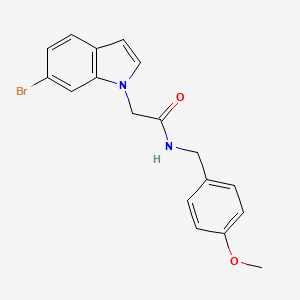![molecular formula C21H20N4O4 B11125803 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11125803.png)
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a pyridazinone core linked to a furan ring and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or keto acids under reflux conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or its derivatives.
Indole Moiety Introduction: The indole part is often synthesized separately and then coupled to the pyridazinone-furan intermediate through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as intermediates in the production of various bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1H-1,2,4-triazol-3-yl)acetamide
- Indole derivatives
- Imidazole derivatives
Uniqueness
Compared to similar compounds, 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of a pyridazinone core, furan ring, and indole moiety. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse therapeutic applications.
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-4-6-18-15(13-16)8-10-24(18)11-9-22-20(26)14-25-21(27)7-5-17(23-25)19-3-2-12-29-19/h2-8,10,12-13H,9,11,14H2,1H3,(H,22,26) |
InChI Key |
IMVSKKQCXZADRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11125721.png)

![5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125728.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B11125736.png)

![4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide](/img/structure/B11125752.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11125757.png)

![N-(3-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11125769.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide](/img/structure/B11125797.png)
![1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11125813.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11125824.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125825.png)
